Superior Kinase Hinge-Binding Potency Enabled by the 4‑Methoxy–7‑Azaindole Core
The 4‑methoxy‑7‑azaindole scaffold of methyl 4‑methoxy‑1H‑pyrrolo[2,3‑b]pyridine‑2‑carboxylate provides the foundation for potent FGFR inhibition. In a direct SAR comparison, compound 4h — a 4‑methoxy‑7‑azaindole‑2‑carboxylate‑derived amide — inhibited FGFR1 with an IC50 of 7 nM, while the unsubstituted 1H‑pyrrolo[2,3‑b]pyridine lead compound 1 exhibited a far weaker FGFR1 IC50 of 1.9 µM (1,900 nM) [1]. This represents a >270‑fold improvement in potency upon introduction of the 4‑methoxy‑7‑azaindole‑2‑carboxylate hinge binder.
| Evidence Dimension | FGFR1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 4h (4‑methoxy‑7‑azaindole‑2‑carboxylate amide): FGFR1 IC50 = 7 nM |
| Comparator Or Baseline | Compound 1 (unsubstituted 1H‑pyrrolo[2,3‑b]pyridine): FGFR1 IC50 = 1,900 nM (1.9 µM) |
| Quantified Difference | 271‑fold improvement (1,900 nM / 7 nM) |
| Conditions | In vitro kinase inhibition assay; FGFR1 enzymatic assay [1] |
Why This Matters
This large potency gap demonstrates that the 4‑methoxy‑7‑azaindole‑2‑carboxylate motif is not simply a 'privileged scaffold' but delivers quantitatively superior hinge-binding affinity essential for hit-to-lead progression.
- [1] Tan, L., et al. Design, synthesis and biological evaluation of 1H‑pyrrolo[2,3‑b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11, 20651–20661. View Source
